(2,4-ditert-butyl-6-methoxyphenyl) N-phenylcarbamate
Description
(2,4-ditert-butyl-6-methoxyphenyl) N-phenylcarbamate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Properties
IUPAC Name |
(2,4-ditert-butyl-6-methoxyphenyl) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-21(2,3)15-13-17(22(4,5)6)19(18(14-15)25-7)26-20(24)23-16-11-9-8-10-12-16/h8-14H,1-7H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRQDIIXJALDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)OC(=O)NC2=CC=CC=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-ditert-butyl-6-methoxyphenyl) N-phenylcarbamate typically involves the reaction of 2,4-ditert-butyl-6-methoxyphenol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the final product, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
(2,4-ditert-butyl-6-methoxyphenyl) N-phenylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic compounds, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
(2,4-ditert-butyl-6-methoxyphenyl) N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2,4-ditert-butyl-6-methoxyphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methoxyphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and industrial applications.
Uniqueness
(2,4-ditert-butyl-6-methoxyphenyl) N-phenylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where these properties are essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
